

Z-Lys-OMe Hydrochloride (CAS: 26348-68-5): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Z-Lys-OMe hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Z-Lys-OMe hydrochloride** (Nα-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride), a versatile amino acid derivative with significant applications in biochemical research and pharmaceutical development. This document details its chemical and physical properties, core applications, and provides comprehensive experimental protocols for its use in peptide synthesis and as a precursor for cationic surfactants. Furthermore, it explores the biological activities of derivative compounds and visualizes key synthetic and mechanistic pathways.

Introduction

Z-Lys-OMe hydrochloride, identified by CAS number 26348-68-5, is a protected form of the essential amino acid L-lysine. The benzyloxycarbonyl (Z) group protects the α -amino group, while the methyl ester protects the carboxylic acid function. This strategic protection makes it a valuable building block in synthetic organic chemistry, particularly in the controlled, stepwise assembly of peptides.[1] Its utility extends to the synthesis of enzyme substrates and the development of novel lysine-based cationic surfactants with interesting biological properties.[2] [3] This guide serves as a technical resource for professionals engaged in drug discovery, peptide chemistry, and materials science.



Physicochemical Properties

A summary of the key chemical and physical properties of **Z-Lys-OMe hydrochloride** is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental settings.

Property	Value	References
CAS Number	26348-68-5	[2][3][4][5]
Molecular Formula	C15H22N2O4 • HCl	[1][2][5]
Molecular Weight	330.8 g/mol	[1][2][5]
Appearance	White to off-white powder/solid	[1][3]
Purity	≥98%	[1][2][5]
Solubility	DMF: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mLDMSO: 10 mg/mL	[2][4]
Storage Conditions	Store at -20°C for long-term stability. Can be shipped at room temperature.	[2]
Stability	≥ 4 years when stored properly.	[2]

Core Applications

Z-Lys-OMe hydrochloride is primarily utilized in two major areas of research and development: peptide synthesis and the synthesis of lysine-based cationic surfactants.

Peptide Synthesis

As a protected amino acid, **Z-Lys-OMe hydrochloride** is a key intermediate in solution-phase peptide synthesis.[1] The Z-group on the α -amino position provides robust protection that is stable under various coupling conditions and can be removed through hydrogenolysis. The methyl ester at the C-terminus allows for the stepwise elongation of the peptide chain from the



N-terminus. This makes it a valuable tool for creating specific peptide sequences that can be investigated for a wide range of biological activities, from antimicrobial agents to modulators of protein function.[1]

Synthesis of Lysine-Based Cationic Surfactants

Z-Lys-OMe hydrochloride serves as a precursor for the synthesis of novel cationic surfactants.[2][3] These amphiphilic molecules, which possess a hydrophilic lysine headgroup and a hydrophobic tail, have garnered interest for their biocompatibility and antimicrobial properties. The synthesis typically involves the acylation of the ϵ -amino group of the lysine side chain, followed by deprotection of the α -amino group. The resulting surfactants have shown activity against Gram-positive bacteria and are being explored for various applications, including as antimicrobial agents and in drug delivery systems.

Enzyme Substrate

Z-Lys-OMe hydrochloride has also been described as a substrate for the protease papain, indicating its utility in enzymatic assays and for studying enzyme kinetics and inhibitor screening.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of **Z-Lys-OMe hydrochloride**.

Protocol for Dipeptide Synthesis using Z-Lys-OMe Hydrochloride

This protocol outlines a general procedure for the coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to **Z-Lys-OMe hydrochloride** in a solution-phase synthesis.

Materials:

- Z-Lys-OMe hydrochloride
- Fmoc-Ala-OH (or other N-protected amino acid)
- Coupling agent (e.g., HATU, HBTU, or DCC)



- Non-nucleophilic base (e.g., Diisopropylethylamine DIEA)
- Anhydrous solvent (e.g., Dimethylformamide DMF)
- Reaction vessel (round-bottom flask)
- Magnetic stirrer and stir bar
- Ice bath
- Standard work-up and purification reagents (Ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)
- Chromatography system for purification

Procedure:

- Neutralization of Z-Lys-OMe Hydrochloride:
 - Dissolve Z-Lys-OMe hydrochloride (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C in an ice bath.
 - Add DIEA (1.1 equivalents) dropwise to the solution and stir for 15-20 minutes to neutralize the hydrochloride salt.
- · Activation of the Carboxylic Acid:
 - In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.05 equivalents) and the coupling agent (e.g., HATU, 1.05 equivalents) in anhydrous DMF.
 - Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
- · Coupling Reaction:
 - Slowly add the activated amino acid solution to the neutralized Z-Lys-OMe solution at 0°C.

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 Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

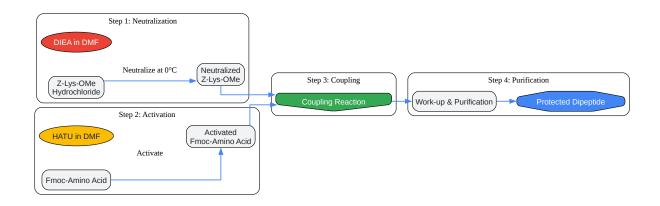
Work-up:

- Quench the reaction by adding saturated aqueous sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

- Purify the crude dipeptide using flash column chromatography on silica gel to obtain the desired product.
- Deprotection (Optional):
 - The Z-group can be removed by catalytic hydrogenation (e.g., using H_2 and Pd/C) to yield the free α -amino group for further peptide chain elongation.
 - The methyl ester can be saponified (e.g., using NaOH in methanol/water) to yield the free carboxylic acid.





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Workflow for solution-phase peptide synthesis.

Protocol for Synthesis of Nε-Acyl-Lysine Methyl Ester Cationic Surfactants

This protocol provides a general methodology for the synthesis of lysine-based cationic surfactants starting from **Z-Lys-OMe hydrochloride**.

Materials:

- Z-Lys-OMe hydrochloride
- Acyl chloride or activated fatty acid (e.g., lauroyl chloride)
- Base (e.g., triethylamine or DIEA)



- Solvent (e.g., dichloromethane DCM or chloroform)
- Reagents for Z-group deprotection (e.g., H₂ gas, Pd/C catalyst, methanol or ethanol)
- Standard work-up and purification reagents

Procedure:

- Nε-Acylation:
 - Suspend Z-Lys-OMe hydrochloride (1.0 equivalent) in the chosen solvent (e.g., DCM).
 - Add a base (e.g., triethylamine, 2.2 equivalents) and stir until the solution becomes clear.
 - Cool the reaction mixture to 0°C.
 - Slowly add the acyl chloride (e.g., lauroyl chloride, 1.1 equivalents) dropwise.
 - Allow the reaction to proceed at room temperature overnight.
 - Monitor the reaction by TLC or LC-MS.
- Work-up and Purification:
 - Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
 - Purify the resulting Nα-Z-Nε-acyl-L-lysine methyl ester by column chromatography.
- Deprotection of the α-Amino Group:
 - Dissolve the purified product in a suitable solvent like methanol or ethanol.
 - Add a catalytic amount of Palladium on carbon (Pd/C).
 - Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

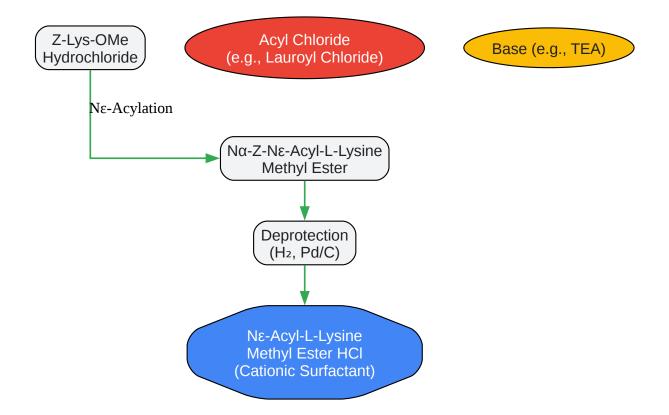
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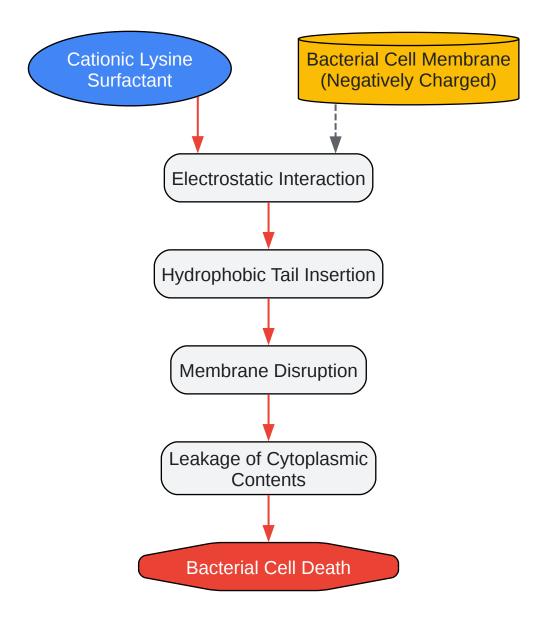


 Filter off the catalyst (e.g., through Celite) and concentrate the filtrate to obtain the final Nε-acyl-L-lysine methyl ester hydrochloride surfactant.









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